molecular formula C20H19F3N2O2S B2604774 2-[(1-propyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 851412-08-3

2-[(1-propyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2604774
CAS No.: 851412-08-3
M. Wt: 408.44
InChI Key: KZNNHYGAVGSMLT-UHFFFAOYSA-N
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Description

2-[(1-propyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Mechanism of Action

Target of Action

The primary target of this compound is the cannabinoid receptor type 1 (CB1) . CB1 receptors are predominantly found in the central nervous system (CNS), particularly in the brain. They play a crucial role in modulating various physiological processes, including pain perception, mood regulation, appetite, and memory .

Mode of Action

Upon binding to CB1 receptors, 2-((1-propyl-1H-indol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide acts as a partial agonist This partial agonism results in a diverse range of effects, depending on the tissue and context .

Biochemical Pathways

The activation of CB1 receptors by the compound leads to downstream signaling pathways. Notably, it inhibits the activity of adenylate cyclase, reducing cyclic AMP (cAMP) production. This modulation affects neurotransmitter release, neuronal excitability, and synaptic plasticity. Additionally, CB1 activation can influence calcium channels, potassium channels, and mitogen-activated protein kinase (MAPK) pathways .

Result of Action

The molecular and cellular effects of CB1 receptor activation include:

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can impact the compound’s action. For instance, acidic conditions may affect its solubility, while drug interactions could alter its metabolism or distribution .

: ChemicalBook: 1-Naphthalenyl(1-propyl-1H-indol-3-yl)methanone

Preparation Methods

The synthesis of 2-[(1-propyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the indole derivative with thiol-containing compounds.

    Attachment of the Acetamide Group: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Introduction of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be introduced through nucleophilic aromatic substitution reactions using trifluoromethoxybenzene derivatives.

Chemical Reactions Analysis

2-[(1-propyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(1-propyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.

    Chemical Biology: The compound is used as a tool to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-[(1-propyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide can be compared with other indole derivatives, such as:

Properties

IUPAC Name

2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2S/c1-2-11-25-12-18(16-5-3-4-6-17(16)25)28-13-19(26)24-14-7-9-15(10-8-14)27-20(21,22)23/h3-10,12H,2,11,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNNHYGAVGSMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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